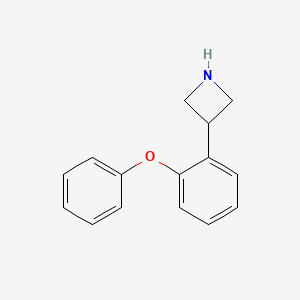![molecular formula C10H20ClNO2 B13598479 1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)
1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1,9-dioxaspiro[55]undecan-2-yl}methanamine hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a spiro linkage between a dioxane ring and an amine group, which is further stabilized by the hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spiro linkage. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Aplicaciones Científicas De Investigación
1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{1,9-dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the amine group.
2,9-dioxaspiro[5.5]undecan-3-yl}methanamine: Another related compound with a different position of the spiro linkage and amine group.
The uniqueness of 1-{1,9-dioxaspiro[5.5]undecan-2-yl}methanamine hydrochloride lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H20ClNO2 |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
1,9-dioxaspiro[5.5]undecan-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c11-8-9-2-1-3-10(13-9)4-6-12-7-5-10;/h9H,1-8,11H2;1H |
Clave InChI |
YIDSXBKFJJVPNH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC2(C1)CCOCC2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


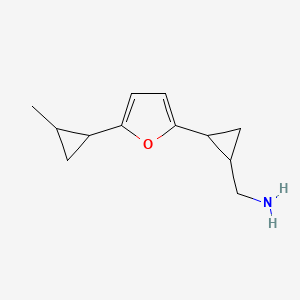

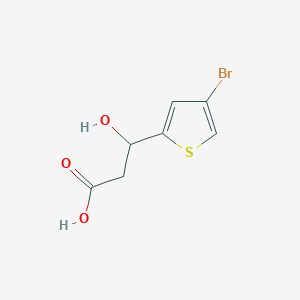
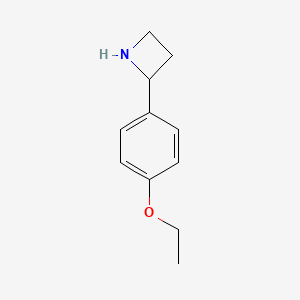
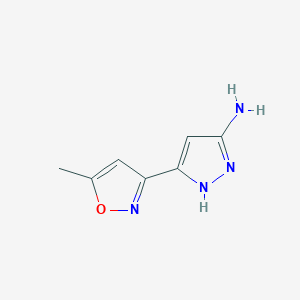
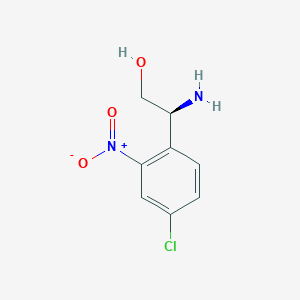
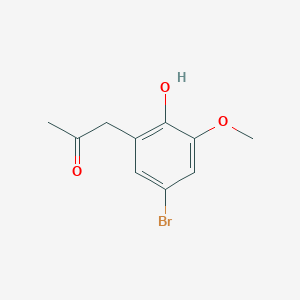
![1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B13598428.png)
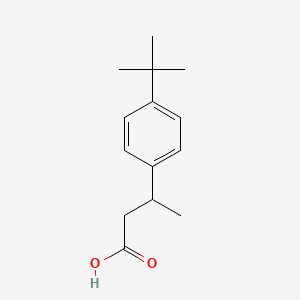

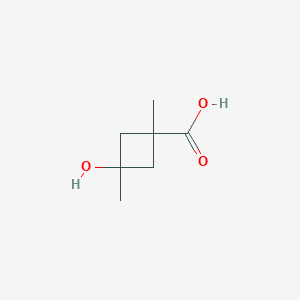
![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)
